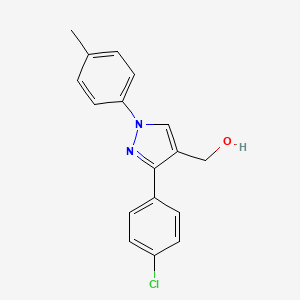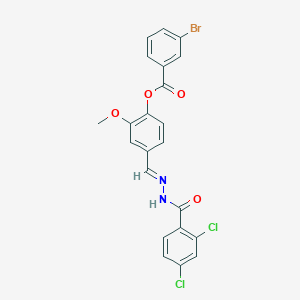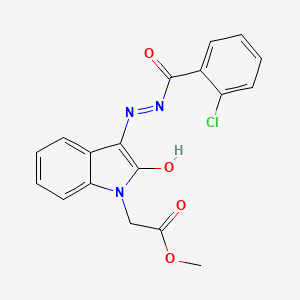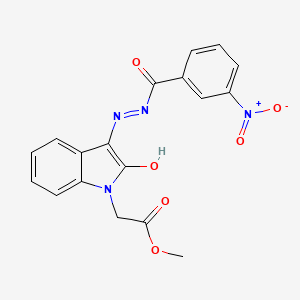![molecular formula C19H16N4OS B12025259 (5E)-5-[4-(dimethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025259.png)
(5E)-5-[4-(dimethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[4-(ジメチルアミノ)ベンジリデン]-2-フェニル[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、チアゾール環、トリアゾール環、ベンジリデン基を組み合わせたユニークな構造を持つ複雑な有機化合物です。
合成方法
合成経路と反応条件
(5E)-5-[4-(ジメチルアミノ)ベンジリデン]-2-フェニル[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの合成は、通常、4-(ジメチルアミノ)ベンズアルデヒドと2-フェニル[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンを塩基性条件下で縮合させることにより行われます。反応は、通常、エタノールまたはメタノールなどの溶媒中で、水酸化ナトリウムまたは炭酸カリウムなどの塩基を用いて縮合反応を促進します。
工業生産方法
この化合物の具体的な工業生産方法は、あまりよく文書化されていませんが、一般的なアプローチとしては、実験室での合成をスケールアップすることが考えられます。これには、収率と純度を最大化するための反応条件の最適化と、再結晶またはクロマトグラフィーなどの効率的な精製技術の実施が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(dimethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
(5E)-5-[4-(ジメチルアミノ)ベンジリデン]-2-フェニル[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を用いて酸化することができます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いて還元することができます。
置換: ベンジリデン基は、特にハロゲンやニトロ基などの求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酢酸中の過酸化水素または水中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。
置換: 鉄(III)塩化物などの触媒の存在下でのハロゲン(例:臭素)。
主要な生成物
酸化: 対応するカルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: ハロゲン化またはニトロ化された誘導体の生成。
科学研究への応用
(5E)-5-[4-(ジメチルアミノ)ベンジリデン]-2-フェニル[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: そのユニークな構造特性により、蛍光プローブとしての可能性が調査されています。
医学: 抗菌剤または抗がん剤としての可能性が探索されています。
科学的研究の応用
(5E)-5-[4-(dimethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as an antimicrobial or anticancer agent.
作用機序
(5E)-5-[4-(ジメチルアミノ)ベンジリデン]-2-フェニル[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの作用機序は、特定の分子標的との相互作用を含みます。例えば、医薬品の用途では、酵素や受容体と相互作用して、特定の生物学的経路の阻害または活性化につながることがあります。正確な分子標的と経路は、特定の用途や研究対象の生物系によって異なる可能性があります。
類似の化合物との比較
類似の化合物
(5E)-5-[4-(ジメチルアミノ)ベンジリデン]-2-フェニルチアゾール: 類似の構造ですが、トリアゾール環がありません。
(5E)-5-[4-(ジメチルアミノ)ベンジリデン]-2-フェニルトリアゾール: 類似の構造ですが、チアゾール環がありません。
(5E)-5-[4-(ジメチルアミノ)ベンジリデン]-2-フェニルイミダゾール: 類似の構造ですが、チアゾール-トリアゾール結合ではなく、イミダゾール環が含まれています。
独自性
(5E)-5-[4-(ジメチルアミノ)ベンジリデン]-2-フェニル[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの独自性は、チアゾール環とトリアゾール環を組み合わせていることにあります。これにより、独特の電子特性と立体特性が与えられます。そのため、この化合物は、特に特定の分子間相互作用と特性が求められる分野で、さまざまな用途に適した汎用性の高い化合物です。
類似化合物との比較
Similar Compounds
(5E)-5-[4-(dimethylamino)benzylidene]-2-phenylthiazole: Similar structure but lacks the triazole ring.
(5E)-5-[4-(dimethylamino)benzylidene]-2-phenyltriazole: Similar structure but lacks the thiazole ring.
(5E)-5-[4-(dimethylamino)benzylidene]-2-phenylimidazole: Similar structure but contains an imidazole ring instead of the thiazole-triazole combination.
Uniqueness
The uniqueness of (5E)-5-[4-(dimethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its combined thiazole and triazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific molecular interactions and properties.
特性
分子式 |
C19H16N4OS |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H16N4OS/c1-22(2)15-10-8-13(9-11-15)12-16-18(24)23-19(25-16)20-17(21-23)14-6-4-3-5-7-14/h3-12H,1-2H3/b16-12+ |
InChIキー |
SFKFPLPBBNOSPV-FOWTUZBSSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2 |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12025181.png)
![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025187.png)
![2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B12025199.png)

![N-(5-Methyl-3-isoxazolyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide](/img/structure/B12025209.png)

![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12025219.png)


![1-[2-(diethylamino)ethyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12025245.png)

![4-Bromobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12025252.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025256.png)
